2-HYDROXY-3-METHOXYCINNAMIC ACID
Description
2-Hydroxy-3-Methoxycinnamic Acid (CAS: Not explicitly provided in evidence) is a phenolic acid derivative characterized by a cinnamic acid backbone substituted with hydroxyl (-OH) and methoxy (-OCH₃) groups at positions 2 and 3 of the aromatic ring. This compound is structurally related to other hydroxycinnamic acids, such as ferulic acid (3-methoxy-4-hydroxycinnamic acid) and caffeic acid (3,4-dihydroxycinnamic acid).
Properties
IUPAC Name |
3-(2-hydroxy-3-methoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-14-8-4-2-3-7(10(8)13)5-6-9(11)12/h2-6,13H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFPHVWLPRCAGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60334459 | |
| Record name | 2-HYDROXY-3-METHOXYCINNAMIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60334459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3626-94-6 | |
| Record name | o-Ferulic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3626-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-HYDROXY-3-METHOXYCINNAMIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60334459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxy-3-methoxycinnamic acid can be synthesized through several methods. One common approach involves the use of metabolically engineered Escherichia coli. In this method, genes encoding enzymes such as tyrosine ammonia-lyase, p-coumarate 3-hydroxylase, and caffeic acid O-methyltransferase are introduced into E. coli, enabling the production of 2-hydroxy-3-methoxycinnamic acid from L-tyrosine .
Industrial Production Methods: Industrial production of 2-hydroxy-3-methoxycinnamic acid typically involves the extraction from plant materials rich in this compound. Alkaline hydrolysis or esterase treatment is used to cleave the ester bonds in the plant cell walls, releasing the compound. Common sources include wheat, rice bran, and traditional Chinese medicinal herbs .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-3-methoxycinnamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It can undergo electrophilic substitution reactions due to the presence of the phenolic hydroxyl group
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under mild conditions
Major Products:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Halogenated derivatives
Scientific Research Applications
2-Hydroxy-3-methoxycinnamic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of various bioactive compounds.
Biology: Studied for its role in plant defense mechanisms and its antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating cancer, diabetes, and cardiovascular diseases.
Industry: Used in the food and cosmetic industries for its antioxidant and preservative properties
Mechanism of Action
The mechanism of action of 2-hydroxy-3-methoxycinnamic acid involves its ability to scavenge free radicals and inhibit oxidative stress. It forms a resonant-stable phenoxy radical, which explains its potent antioxidant potential. Additionally, it modulates various signaling pathways, including those involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
The following table summarizes key structural and functional differences between 2-Hydroxy-3-Methoxycinnamic Acid and related compounds:
Key Observations:
- Backbone Diversity : While 2-Hydroxy-3-Methoxycinnamic Acid has a cinnamic acid backbone, 2-Hydroxy-3-Methoxybenzoic Acid is a benzoic acid derivative, and 4-Hydroxy-3-Methoxyphenylacetic Acid features a phenylacetic acid structure. These differences influence solubility and bioavailability.
- Substituent Positioning : The ortho-substituted -OH and -OCH₃ groups in 2-Hydroxy-3-Methoxycinnamic Acid contrast with the para-substituted hydroxyl group in 4-Hydroxy-3-Methoxyphenylacetic Acid, altering electronic properties and reactivity.
Physicochemical Properties
- Solubility: 2-Hydroxy-3-Methoxycinnamic Acid is moderately soluble in polar organic solvents (e.g., ethanol, DMSO) due to its phenolic and carboxylic acid groups. 2-Hydroxy-3-Methoxybenzoic Acid shows higher water solubility compared to cinnamic acid derivatives due to its smaller molecular size . The hydrazide derivative () exhibits lower aqueous solubility due to its bulky coumarin core and non-polar dimethoxybenzylidene group .
- Stability: 2-Hydroxy-3-Methoxycinnamic Acid is prone to photodegradation and oxidation, similar to other phenolic acids. 4-Hydroxy-3-Methoxyphenylacetic Acid is reported as stable under recommended storage conditions but degrades upon exposure to heat or moisture .
Biological Activity
2-Hydroxy-3-methoxycinnamic acid, also known as o-methoxyhydrocinnamic acid , is a derivative of cinnamic acid that has garnered attention for its diverse biological activities. This article reviews recent findings on its pharmacological properties, focusing on its antioxidant, anti-inflammatory, and anticancer effects, supported by various studies and case reports.
Chemical Structure and Properties
2-Hydroxy-3-methoxycinnamic acid is characterized by the presence of a hydroxyl group and a methoxy group on the cinnamic acid backbone. This structural modification enhances its biological activity compared to other cinnamic acid derivatives.
Antioxidant Activity
One of the primary biological activities of 2-hydroxy-3-methoxycinnamic acid is its antioxidant capacity . It scavenges free radicals, thereby protecting cells from oxidative stress. In vitro studies have demonstrated that this compound effectively reduces oxidative damage in various cell lines by neutralizing reactive oxygen species (ROS) .
Anti-inflammatory Effects
2-Hydroxy-3-methoxycinnamic acid exhibits significant anti-inflammatory properties . Research indicates that it can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity suggests potential therapeutic applications in conditions characterized by chronic inflammation .
Anticancer Properties
The anticancer effects of 2-hydroxy-3-methoxycinnamic acid have been explored in several studies:
- Cell Cycle Arrest : In human cervical cancer cell lines (HeLa), this compound has been shown to induce cell cycle arrest at the G1 phase, leading to reduced proliferation and increased apoptosis .
- Apoptosis Induction : The compound promotes intrinsic apoptotic pathways in various cancer cell lines, including melanoma and breast cancer cells. This induction is associated with increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins .
- Mechanistic Insights : Molecular docking studies suggest that 2-hydroxy-3-methoxycinnamic acid interacts with specific cellular receptors involved in cancer progression, leading to impaired tumor growth .
Case Studies
Several case studies highlight the therapeutic potential of 2-hydroxy-3-methoxycinnamic acid:
- Study on Melanoma Cells : A study reported that treatment with 2-hydroxy-3-methoxycinnamic acid resulted in a significant reduction in cell viability and migration in melanoma cells, indicating its potential as a chemotherapeutic agent .
- In Vivo Models : Animal studies have shown that dietary supplementation with this compound can reduce tumor incidence and growth in models of chemically induced cancers, suggesting its role as a chemopreventive agent .
Comparative Analysis with Other Cinnamic Acid Derivatives
The following table summarizes the biological activities of 2-hydroxy-3-methoxycinnamic acid compared to other related compounds:
| Compound | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity |
|---|---|---|---|
| 2-Hydroxy-3-Methoxycinnamic Acid | High | Moderate | High |
| Cinnamic Acid | Moderate | Low | Moderate |
| Ferulic Acid | High | High | Moderate |
Q & A
Q. What are the recommended experimental protocols for ensuring the stability of 2-hydroxy-3-methoxycinnamic acid during storage and handling?
Answer:
- Storage Conditions : Store in a cool, dry environment (20–25°C) away from heat and moisture to maintain chemical stability .
- Incompatible Materials : Avoid contact with strong acids/alkalis, oxidizing/reducing agents, and reactive metals to prevent degradation or hazardous reactions .
- Handling Precautions : Use nitrile or neoprene gloves compliant with EN 374 standards and inspect gloves for integrity before use. Dispose of contaminated gloves according to laboratory waste protocols .
Q. What spectroscopic and chromatographic methods are validated for characterizing 2-hydroxy-3-methoxycinnamic acid?
Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm structural features, focusing on hydroxyl (-OH) and methoxy (-OCH) proton signals.
- High-Performance Liquid Chromatography (HPLC) : Optimize reverse-phase HPLC with UV detection at 280 nm (typical for cinnamic acid derivatives) to assess purity .
- Mass Spectrometry (MS) : Employ ESI-MS in negative ion mode for molecular ion ([M-H]) identification and fragmentation pattern analysis .
Q. How can researchers synthesize 2-hydroxy-3-methoxycinnamic acid, and what are common intermediates?
Answer:
- Natural Extraction : Isolate from plant sources (e.g., Cinnamomum species) via ethanol extraction, followed by column chromatography using silica gel and ethyl acetate/hexane gradients .
- Chemical Synthesis : Start with 3-methoxy-2-hydroxybenzaldehyde via Knoevenagel condensation with malonic acid, catalyzed by piperidine. Purify via recrystallization in ethanol/water .
Advanced Research Questions
Q. How should researchers address contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects) for this compound?
Answer:
- Dose-Dependent Studies : Design experiments across a wide concentration range (e.g., 1–100 µM) to identify thresholds for activity shifts.
- Cell-Free vs. Cellular Assays : Compare results from DPPH/ABTS (cell-free antioxidant assays) with intracellular ROS measurements (e.g., DCFH-DA staining) to contextualize mechanisms .
- Redox Environment Control : Standardize assay conditions (pH, oxygen levels, and co-solvents like DMSO ≤0.1%) to minimize confounding factors .
Q. What advanced analytical strategies mitigate challenges in quantifying 2-hydroxy-3-methoxycinnamic acid in biological matrices (e.g., serum, tissue)?
Answer:
- Sample Preparation : Use protein precipitation with cold acetonitrile (1:2 v/v) followed by solid-phase extraction (C18 cartridges) to reduce matrix interference .
- LC-MS/MS Quantification : Employ a triple quadrupole MS with MRM transitions (e.g., m/z 193→134 for quantification, m/z 193→89 for confirmation) and deuterated internal standards (e.g., d-methoxy analogs) .
- Limit of Detection (LOD) : Validate sensitivity down to 1 ng/mL using spiked recovery experiments in biological fluids .
Q. What methodologies are recommended for elucidating the metabolic pathways of 2-hydroxy-3-methoxycinnamic acid in mammalian systems?
Answer:
- Isotopic Labeling : Synthesize -labeled analogs to track metabolic fate via LC-MS or NMR .
- In Vitro Models : Use hepatocyte or microsome incubations to identify phase I/II metabolites (e.g., glucuronidation, sulfation) .
- In Silico Prediction : Apply tools like GLORY or Meteor Nexus to predict potential metabolites for targeted MS analysis .
Q. How can researchers assess toxicological profiles when acute toxicity data is unavailable?
Answer:
- Alternative Models : Use Caenorhabditis elegans or zebrafish embryos for high-throughput toxicity screening .
- Computational Toxicology : Apply QSAR models (e.g., OECD Toolbox) to predict LD values based on structural analogs .
- Subchronic Exposure Studies : Administer sublethal doses (e.g., 10–50 mg/kg/day) in rodent models over 28 days, monitoring hepatic/renal biomarkers .
Methodological Gaps and Recommendations
- Ecotoxicity : No data exist on environmental impact. Propose algal growth inhibition tests (Pseudokirchneriella subcapitata) and Daphnia magna acute toxicity assays .
- Decomposition Products : Conduct thermal gravimetric analysis (TGA) coupled with GC-MS to identify degradation byproducts under stress conditions (e.g., 40–60°C) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
